molecular formula C12H20Cl3N5 B3034467 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride CAS No. 1788044-10-9

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride

Cat. No. B3034467
M. Wt: 340.7
InChI Key: SMBHXENOQFJSDZ-UHFFFAOYSA-N
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Description

The compound "3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride" is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method is described in the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles, which involves a one-pot process starting from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines. This process includes formimidamide formation followed by a thermal monocyclic rearrangement, yielding the desired products in good to excellent yields . Although the specific synthesis of "3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Triazole derivatives exhibit a range of molecular structures, depending on their substitution patterns. The structure of triazole compounds can be confirmed using spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (1H NMR) . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the triazole core.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including acetylation and rearrangement. For instance, heating 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride can lead to acetyl derivatives and isomeric rearrangements. These reactions are reversible under certain conditions, such as prolonged refluxing in acetic anhydride . The chemical behavior of triazoles is influenced by the substituents and reaction conditions, which can lead to a wide array of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as thermal stability, can be assessed using differential scanning calorimetry (DSC) and thermogravimetric (TG) analysis. For example, a related compound, 2,4,6-Trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline, shows two thermal decomposition peaks at 210°C and 328°C, indicating good thermal stability. The TG analysis reveals no significant mass loss below 200°C, and a residual decomposition of 38.89% at 500°C . These properties are crucial for understanding the compound's behavior under various conditions and its potential applications.

Scientific Research Applications

Microtubule-Binding Agents

A study by Odlo et al. (2010) focused on the synthesis of 1,2,3-triazole analogs, including compounds structurally related to the specified chemical, as potential microtubule-binding agents. These compounds showed notable cytotoxicity and tubulin inhibition, highlighting their potential in cancer research (Odlo et al., 2010).

Photoluminescent Copper(I) Complexes

Manbeck et al. (2011) synthesized heteroleptic copper(I) complexes with amido-triazole ligands, showing long-lived photoluminescence. This research demonstrates the chemical's role in developing materials with unique optical properties (Manbeck et al., 2011).

Synthesis of 1,2,4-Triazole Derivatives

Shen and Zhang (2015) developed an efficient method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, showcasing the versatility of triazole derivatives in synthetic chemistry (Shen & Zhang, 2015).

Acetylcholinesterase Inhibitors

Mohammadi-Khanaposhtani et al. (2015) synthesized a series of acridone linked to 1,2,3-triazole derivatives, evaluating them as acetylcholinesterase inhibitors. This research highlights potential applications in neurodegenerative diseases treatment (Mohammadi-Khanaposhtani et al., 2015).

Multidentate Ligands with Rhenium Cores

Wang et al. (2017) investigated synthetic pathways and coordination behaviors of N3O tetradentate ligands, including triazole derivatives, towards rhenium cores. The study has implications for biomedical applications, especially in imaging and diagnostics (Wang et al., 2017).

Copper-Mediated Synthesis of Triazoles

Chen et al. (2013) reported a copper-mediated synthesis method for 1,2,3-triazoles, offering a novel approach to creating these compounds efficiently (Chen et al., 2013).

Novel Quinazolinone Derivatives

Habib et al. (2013) synthesized quinazolinone derivatives with potential antimicrobial activity, indicating the chemical's relevance in developing new pharmaceuticals (Habib et al., 2013).

Energetic Materials

Cao et al. (2020) synthesized energetic compounds containing triazole and oxadiazole derivatives, demonstrating the compound's potential in material sciences, particularly in explosives (Cao et al., 2020).

Safety And Hazards

The safety data sheet for this compound suggests that it is used for R&D purposes only and is not intended for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken .

properties

IUPAC Name

3-[1-(4-aminobutyl)triazol-4-yl]aniline;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5.3ClH/c13-6-1-2-7-17-9-12(15-16-17)10-4-3-5-11(14)8-10;;;/h3-5,8-9H,1-2,6-7,13-14H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBHXENOQFJSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN(N=N2)CCCCN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
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3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
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3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
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3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
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3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
Reactant of Route 6
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride

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